Cas no 2228089-62-9 (2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid)

2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid structure
2228089-62-9 structure
商品名:2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid
CAS番号:2228089-62-9
MF:C14H20N2O5
メガワット:296.319004058838
CID:5899323
PubChem ID:165685092

2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid
    • 2228089-62-9
    • 2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
    • EN300-1892156
    • インチ: 1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10-6-5-8(20-4)7-9(10)11(15)12(17)18/h5-7,11H,15H2,1-4H3,(H,16,19)(H,17,18)
    • InChIKey: VWEYTXHMLAYKIU-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=CC=1C(C(=O)O)N)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 296.13722174g/mol
  • どういたいしつりょう: 296.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 380
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1892156-0.05g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
0.05g
$864.0 2023-09-18
Enamine
EN300-1892156-5.0g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
5g
$2981.0 2023-06-01
Enamine
EN300-1892156-1.0g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
1g
$1029.0 2023-06-01
Enamine
EN300-1892156-10g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
10g
$4421.0 2023-09-18
Enamine
EN300-1892156-10.0g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
10g
$4421.0 2023-06-01
Enamine
EN300-1892156-0.1g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
0.1g
$904.0 2023-09-18
Enamine
EN300-1892156-0.25g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
0.25g
$946.0 2023-09-18
Enamine
EN300-1892156-1g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
1g
$1029.0 2023-09-18
Enamine
EN300-1892156-5g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
5g
$2981.0 2023-09-18
Enamine
EN300-1892156-0.5g
2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid
2228089-62-9
0.5g
$987.0 2023-09-18

2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid 関連文献

2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acidに関する追加情報

Comprehensive Overview of 2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid (CAS No. 2228089-62-9)

In the realm of pharmaceutical intermediates and fine chemicals, 2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid (CAS No. 2228089-62-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to the class of protected amino acid derivatives, which are pivotal in peptide synthesis and drug development. Researchers and industry professionals frequently search for terms like "Boc-protected amino acids", "peptide coupling reagents", and "non-natural amino acid derivatives", reflecting the growing interest in this niche.

The molecular structure of 2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid features a tert-butoxycarbonyl (Boc) protecting group, a common choice in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes the compound highly valuable in multi-step synthetic routes, particularly in the construction of complex peptides or small-molecule APIs (Active Pharmaceutical Ingredients). The presence of the 5-methoxy substituent further enhances its utility in modulating electronic and steric effects during reactions.

Recent trends in the pharmaceutical industry highlight a surge in demand for custom synthetic intermediates and high-purity building blocks. CAS No. 2228089-62-9 aligns perfectly with these needs, as it offers a balance between reactivity and stability. Online queries such as "Boc-amino acid applications" and "synthesis of modified phenylglycine derivatives" underscore the compound's relevance in contemporary research. Its role in asymmetric synthesis and chiral auxiliary applications also makes it a topic of interest for chemists exploring enantioselective transformations.

From a synthetic perspective, 2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid is often employed in the preparation of peptidomimetics and bioactive molecules. The Boc group safeguards the amino functionality during coupling reactions, while the carboxylic acid moiety allows for further derivatization. This dual functionality is frequently discussed in forums and publications focusing on "peptide bond formation strategies" and "protecting group chemistry". Additionally, the compound's solubility profile in common organic solvents like DMF and THF makes it a versatile candidate for diverse reaction conditions.

In the context of green chemistry and sustainable synthesis, researchers are increasingly investigating eco-friendly purification methods for compounds like CAS No. 2228089-62-9. Searches for "chromatography-free peptide synthesis" and "solvent recovery in Boc chemistry" reflect this shift. The compound's compatibility with solid-phase peptide synthesis (SPPS) further enhances its appeal, as SPPS remains a cornerstone of modern peptide production.

Quality control and analytical characterization are critical for intermediates like 2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify purity and identity. This aligns with the broader industry emphasis on "QC standards for pharmaceutical intermediates" and "spectroscopic validation of synthetic compounds", which are common search queries among quality assurance professionals.

Looking ahead, the potential of CAS No. 2228089-62-9 extends beyond traditional peptide chemistry. Its structural motifs are being explored in drug discovery programs targeting GPCRs (G-protein-coupled receptors) and enzymes. The 5-methoxyphenyl moiety, in particular, is a recurring pharmacophore in CNS-active compounds, sparking interest in queries like "phenylglycine derivatives in neurology" and "Boc-protected amino acids in medicinal chemistry". As the demand for tailor-made intermediates grows, this compound is poised to remain a key player in the toolkit of synthetic chemists.

In summary, 2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid (CAS No. 2228089-62-9) exemplifies the intersection of synthetic utility and pharmaceutical relevance. Its robust protecting group strategy, coupled with its adaptable functional groups, ensures its continued prominence in both academic and industrial settings. For those delving into "advanced peptide synthesis" or "chiral building block design", this compound offers a compelling case study in molecular design and application.

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